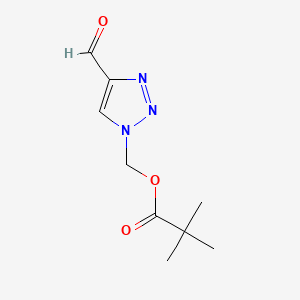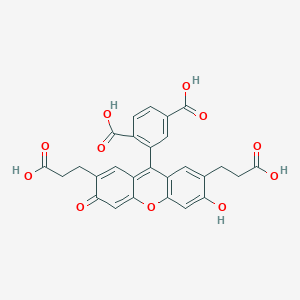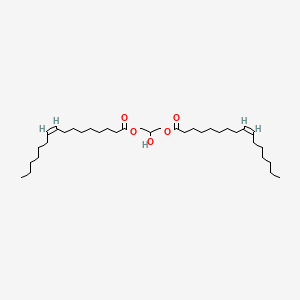
Prednisone 21-Sulfate Ester Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisone 21-Sulfate Ester Sodium Salt is a derivative of prednisolone, a synthetic anti-inflammatory glucocorticoid . It is biologically inert and is converted to prednisolone in the liver . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .
Synthesis Analysis
Prednisone 21-Sulfate Ester Sodium Salt (PDS) is synthesized as a colon-specific prodrug of prednisolone (PD). The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .Molecular Structure Analysis
The molecular formula of Prednisone 21-Sulfate Ester Sodium Salt is C21H25NaO8S . It has a molecular weight of 460.5 g/mol .Chemical Reactions Analysis
The solubility of PDS increases compared with PD, and the apparent partition coefficient decreases greatly . PDS is stable on incubation with pH 1.2 and 6.8 buffer solutions and with the contents of the stomach and small intestine .Physical And Chemical Properties Analysis
The molecular weight of Prednisone 21-Sulfate Ester Sodium Salt is 460.5 g/mol . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity .Wissenschaftliche Forschungsanwendungen
Colon-Specific Prodrug Development Prednisone 21-Sulfate Ester Sodium Salt (PDS) has been explored as a colon-specific prodrug, particularly for the treatment of inflammatory bowel disease. This prodrug is designed to be stable and non-absorbable in the upper intestine, releasing prednisolone, its active form, in the colon via sulfatase action. Research indicates that PDS has increased solubility compared to prednisolone and demonstrates stability in various pH environments and parts of the gastrointestinal tract, suggesting its potential as a colon-specific treatment (Doh et al., 2003); (Jung et al., 2003).
Radioimmunoassay Development The development of radioimmunoassays for prednisone and prednisolone, including the sulfate esters, has been crucial in studying their pharmacokinetics and metabolism. These assays have enabled the measurement of prednisone and prednisolone levels in biological samples, which is key for understanding their hepatic metabolism and other pharmacodynamic aspects (Schalm et al., 1976).
Local Therapeutic Action Studies Studies on rectally administered prednisolone, including its various ester forms, have shown evidence of predominantly local therapeutic action. This is important for conditions like proctocolitis, where localized treatment is preferable. The findings suggest that certain ester forms of prednisolone might be more effective for localized treatment in the lower gastrointestinal tract (Lee et al., 1980).
Enhanced Stability of Steroid Hemiesters Research on the stability of soluble steroid hemiesters, including prednisolone, has indicated that specific modifications, such as alkyl substitution on the esterified acid, can significantly enhance their stability. This has implications for the formulation of more stable and effective steroid-based drugs (Garrett & Royer, 1962).
Encapsulation in Erythrocytes for Treatment of Arthritis Innovative approaches like encapsulating corticosteroid esters, including prednisolone, in erythrocytes have shown promise in the treatment of conditions like arthritis. This method can potentially improve the efficacy and reduce systemic side effects of corticosteroids (Pitt et al., 1983).
Ocular Delivery Using Hyaluronic Acid Benzyl Ester Films Studies have examined the use of hyaluronic acid benzyl ester films for the ocular delivery of prednisolone. This research is significant for developing more effective and sustained delivery systems for ocular steroids (Hume et al., 1994).
Comparative Studies with Other Steroid Prodrugs Comparative studies of prednisolone 21-sulfate sodium with other steroid prodrugs like methylprednisolone 21-sulfate sodium and dexamethasone 21-sulfate sodium have provided insights into their colon-specific properties and potential therapeutic applications (Kong et al., 2009).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
113092-08-3 |
|---|---|
Produktname |
Prednisone 21-Sulfate Ester Sodium Salt |
Molekularformel |
C21H26NaO8S |
Molekulargewicht |
461.481 |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate;sodium |
InChI |
InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/t14-,15-,18+,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
QASKLUHKNOXQHJ-HNGAPHHWSA-N |
SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |
Synonyme |
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)
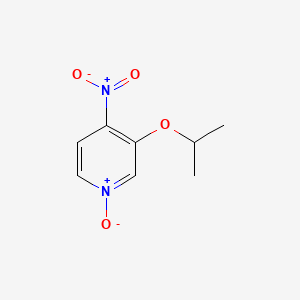
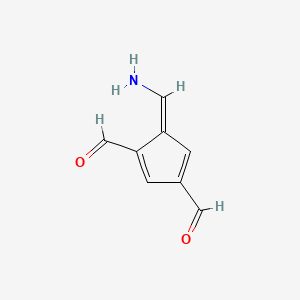
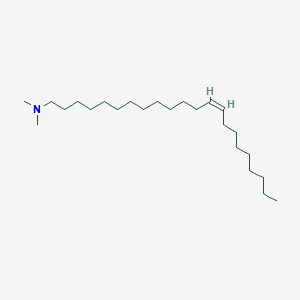
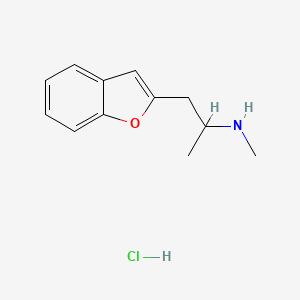
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)
